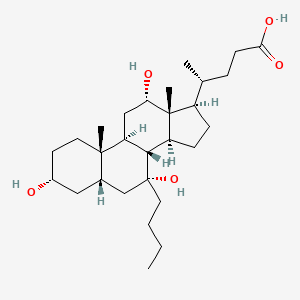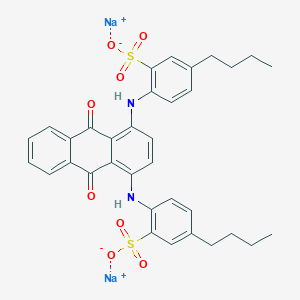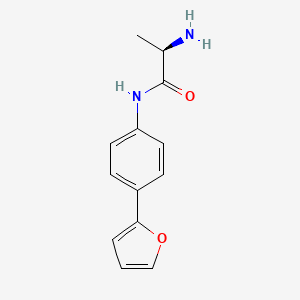
L-Histidine-13C6,15N3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Histidine-13C6,15N3 (hydrochloride) is a stable isotope-labeled compound of L-Histidine, an essential amino acid. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications. L-Histidine plays a crucial role in protein synthesis, enzyme activity, and metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine-13C6,15N3 (hydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Histidine molecule. This is typically achieved through a series of chemical reactions that introduce these isotopes at specific positions within the molecule. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure the successful incorporation of the isotopes .
Industrial Production Methods
Industrial production of L-Histidine-13C6,15N3 (hydrochloride) involves large-scale synthesis using advanced techniques such as fermentation and chemical synthesis. The process includes the use of isotope-labeled precursors and stringent quality control measures to ensure high purity and isotopic enrichment .
化学反应分析
Types of Reactions
L-Histidine-13C6,15N3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of L-Histidine-13C6,15N3 (hydrochloride) may yield imidazole derivatives, while reduction may produce amino acid derivatives .
科学研究应用
L-Histidine-13C6,15N3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of protein synthesis, enzyme activity, and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of stable isotope-labeled standards for analytical methods.
作用机制
L-Histidine-13C6,15N3 (hydrochloride) exerts its effects by participating in various biochemical processes. It acts as a precursor for histamine synthesis, a neurotransmitter involved in immune responses and gastric acid secretion. The labeled isotopes allow for precise tracking and quantification of metabolic pathways and enzyme activities. The molecular targets include enzymes such as histidine decarboxylase and pathways related to amino acid metabolism .
相似化合物的比较
Similar Compounds
- L-Histidine-13C6 hydrochloride monohydrate
- L-Histidine-15N3 hydrochloride monohydrate
- L-Methionine-13C5,15N
- L-Proline-13C5,15N
Uniqueness
L-Histidine-13C6,15N3 (hydrochloride) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides enhanced sensitivity and specificity in analytical applications compared to compounds labeled with a single isotope. Additionally, its role as an essential amino acid and its involvement in critical metabolic pathways make it a valuable tool in various research fields .
属性
分子式 |
C6H10ClN3O2 |
|---|---|
分子量 |
200.55 g/mol |
IUPAC 名称 |
(2S)-2-(15N)azanyl-3-((2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1; |
InChI 键 |
QZNNVYOVQUKYSC-NCRPIFHOSA-N |
手性 SMILES |
[13CH]1=[13C]([15NH][13CH]=[15N]1)[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
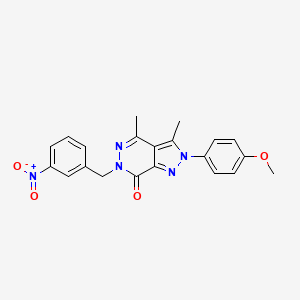

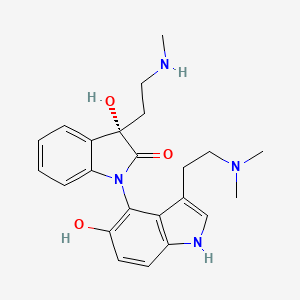
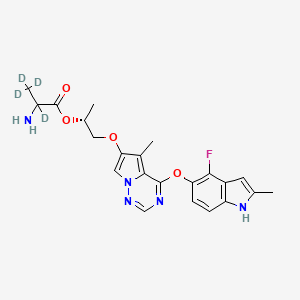
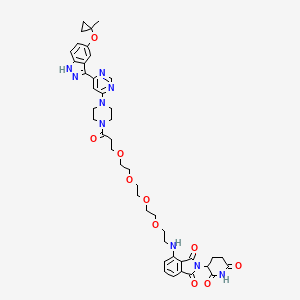
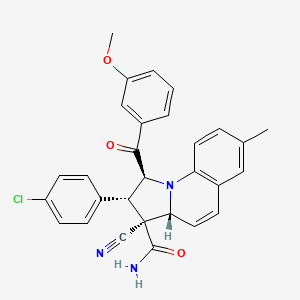
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)
